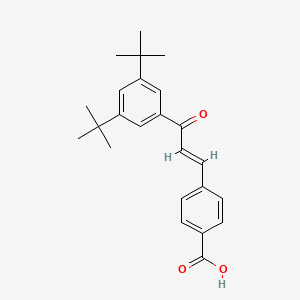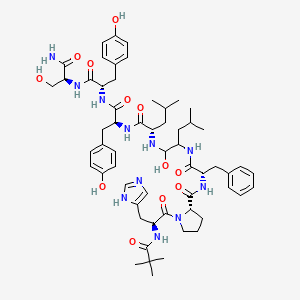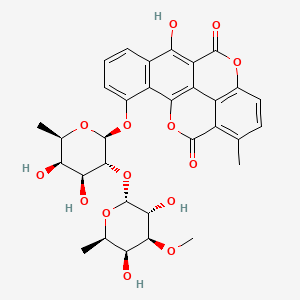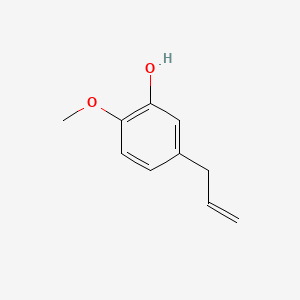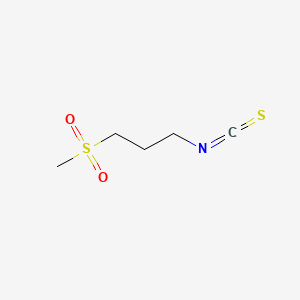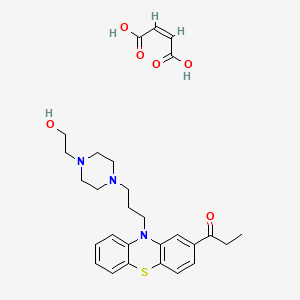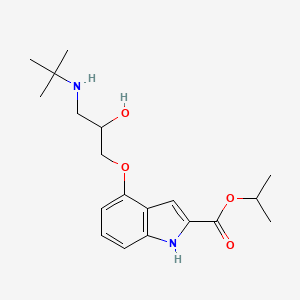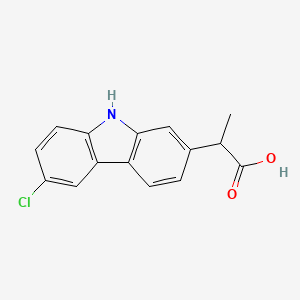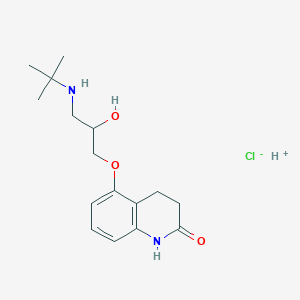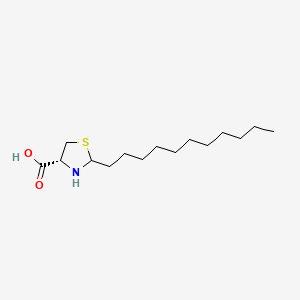
2-十一烷基-噻唑烷-4-羧酸
描述
2-Undecyl-thiazolidine-4-carboxylic acid is a pharmacological tool that belongs to the group of small molecules . It has been shown that this substance interacts with various receptors and ion channels, which are important in the regulation of cell function . The 4R configuration of this molecule is crucial for its binding activity .
Synthesis Analysis
This compound is also an inhibitor of protein synthesis, as it binds to ribosomes and inhibits peptide bond formation . There is limited information on the rate of the reaction and stability of the thiazolidine products under physiological conditions .Molecular Structure Analysis
The molecular formula of 2-Undecyl-thiazolidine-4-carboxylic acid is C15H29NO2S . Its average mass is 287.46 and its monoisotopic mass is 287.19190 .Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes are fast . Under physiological conditions, such a click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .科学研究应用
Antagonism of S1P3 Receptors
CAY10444 acts as a selective antagonist for the sphingosine-1-phosphate (S1P) receptor 3 (S1P3; EDG3) . This receptor is involved in various physiological processes including vascular maturation, angiogenesis, and immune cell trafficking. By inhibiting S1P3, CAY10444 can be used to study the role of this receptor in disease models and potentially modulate pathological processes where S1P3 is implicated.
Inhibition of Calcium Mobilization
This compound has been shown to inhibit S1P-induced calcium mobilization in HeLa transfectants that express S1P3 . Calcium signaling plays a crucial role in many cellular processes, and the ability to modulate it with CAY10444 provides a valuable tool for researchers studying calcium-dependent pathways.
Research on Autoimmune Diseases
CAY10444 has been utilized in the study of autoimmune diseases, particularly in the context of rheumatoid arthritis . It inhibits the growth and migration of MH7A rheumatoid fibroblast-like synoviocyte cells, which are key players in the pathology of rheumatoid arthritis.
Modulation of Inflammatory Responses
The compound is effective in inhibiting the localization and release of interleukin-1β (IL-1β) and prostaglandin E2 (PGE2) in MH7A cells . These molecules are significant mediators of inflammation, and their modulation is of interest in the development of anti-inflammatory therapies.
Impact on Na+/K±ATPase Activity
CAY10444 has been reported to inhibit Na+/K±ATPase activity in HepG2 cells . The Na+/K±ATPase enzyme is essential for maintaining cellular ion gradients, and its inhibition can have profound effects on cell physiology and pharmacology.
作用机制
Target of Action
CAY10444 is a selective antagonist for the sphingosine-1-phosphate receptor 3 (S1P3) . S1P3 is a G-protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, migration, and calcium mobilization .
Mode of Action
CAY10444 interacts with the S1P3 receptor and inhibits its activation . Specifically, it inhibits the S1P-induced increase in calcium mobilization in cells expressing the S1P3 receptor . This inhibition is selective for S1P3 over other S1P receptors .
Biochemical Pathways
The primary biochemical pathway affected by CAY10444 is the sphingosine-1-phosphate (S1P) signaling pathway . By antagonizing the S1P3 receptor, CAY10444 can inhibit the downstream effects of S1P signaling, which include increases in intracellular calcium concentration and various cellular responses such as proliferation and migration .
Result of Action
The inhibition of S1P3 by CAY10444 leads to a decrease in S1P-induced cellular responses. For instance, it has been shown to inhibit S1P-induced growth and migration of certain cell types . Additionally, it can inhibit the localization and release of certain inflammatory mediators in specific cell types .
Action Environment
The efficacy and stability of CAY10444 can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Furthermore, the compound’s activity may be influenced by the presence of other signaling molecules in the cellular environment.
属性
IUPAC Name |
(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369453 | |
| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecyl-thiazolidine-4-carboxylic acid | |
CAS RN |
298186-80-8 | |
| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CAY10444 is widely recognized as a selective antagonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , , , , , , , , , , , , , ] As an antagonist, CAY10444 binds to S1PR3 and blocks the binding of its natural ligand, sphingosine-1-phosphate (S1P). This prevents the activation of downstream signaling pathways normally triggered by S1P. [, , , , , , , , , , , , , , ]
ANone: By antagonizing S1PR3, CAY10444 can inhibit various cellular processes usually mediated by S1P, including:
- Reduced inflammation: CAY10444 has been shown to attenuate inflammatory responses in several models, including liver ischemia-reperfusion injury [], acute inflammation [], and microglial activation []. It achieves this by interfering with S1P-mediated signaling pathways that regulate cytokine and chemokine production. [, , ]
- Modulation of cell survival and apoptosis: CAY10444 has been reported to protect against cell death in models of cardiac injury [] and spinal cord injury []. Conversely, it has also been shown to reverse the anti-apoptotic effects of S1P in endothelial progenitor cells. [] These contrasting effects highlight the complex role of S1PR3 in cell survival depending on the specific cell type and context. [, , ]
- Impact on cell migration and angiogenesis: Studies have shown that CAY10444 can inhibit cell migration and angiogenesis, processes often dysregulated in diseases like cancer. [, ] By blocking S1PR3, CAY10444 interferes with S1P-mediated signaling pathways that control cell motility and blood vessel formation. [, ]
A: While CAY10444 is primarily known for its selectivity towards S1PR3, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, one study observed that CAY10444, along with other purportedly selective S1P receptor antagonists, inhibited S1P-induced vasoconstriction in mice lacking the S1P2 receptor. [] This suggests a potential interaction with other S1P receptor subtypes or alternative signaling pathways.
ANone: CAY10444, also known as 2-Undecyl-thiazolidine-4-carboxylic acid, has the following structural characteristics:
ANone: While the provided research doesn't delve into specific structure-activity relationship (SAR) studies for CAY10444, it's important to note that even small modifications to a molecule's structure can significantly impact its binding affinity, selectivity, and ultimately, its biological activity. Future research focusing on synthesizing and evaluating CAY10444 analogs with defined structural variations could shed light on the key molecular features responsible for its S1PR3 antagonism and potentially guide the development of more potent and selective inhibitors.
ANone: Researchers have employed various animal models to investigate the effects of CAY10444 in different disease contexts. These include:
- Mouse models of liver ischemia-reperfusion injury: CAY10444 has demonstrated a protective effect in these models, reducing liver damage and inflammatory responses. []
- Mouse models of acute inflammation: In these studies, CAY10444 inhibited cell chemotaxis and inflammatory mediator release. []
- Mouse models of trauma-induced neuropathic pain: Intrathecal administration of CAY10444 was found to abolish the antinociceptive effects of FTY720, a non-selective S1P receptor agonist, highlighting the involvement of S1PR3 in pain modulation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



